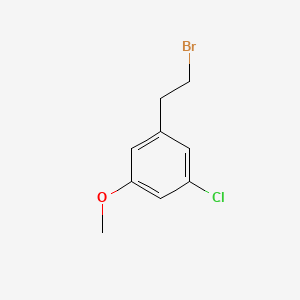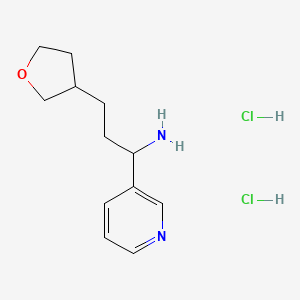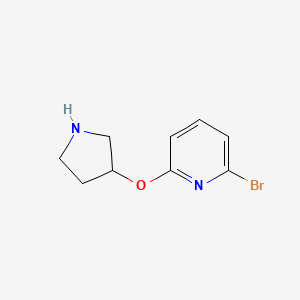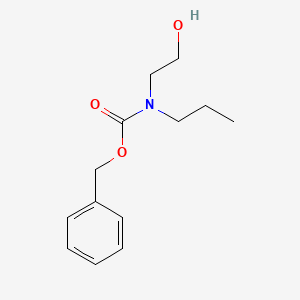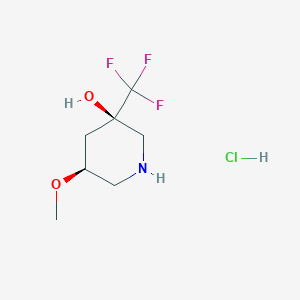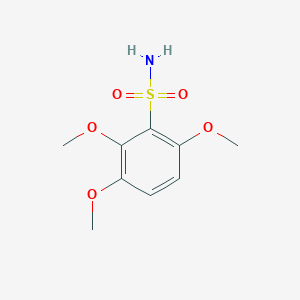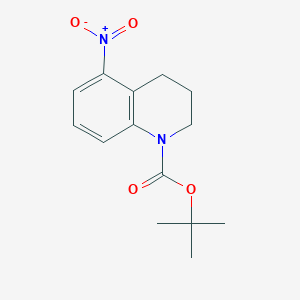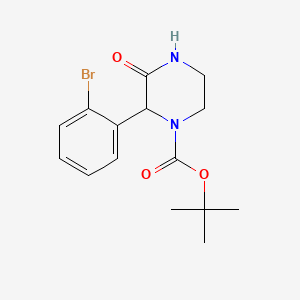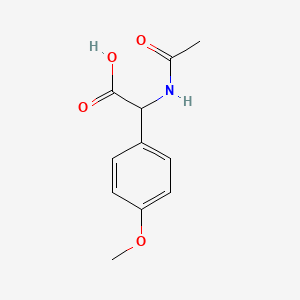
(Acetylamino)(4-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetylamino)(4-methoxyphenyl)acetic acid, also known as Methacetin, is an organic compound with the molecular formula C9H11NO3. It is a derivative of acetic acid and features both an acetylamino group and a methoxyphenyl group. This compound is of significant interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)(4-methoxyphenyl)acetic acid typically involves the acylation of p-aminophenol with acetic anhydride. The process begins with the solubilization of p-aminophenol in water, followed by the addition of concentrated hydrochloric acid to form the amine hydrochloride. This is then neutralized with a sodium acetate buffer, and acetic anhydride is added to complete the acylation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
(Acetylamino)(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its analgesic and antipyretic properties, similar to acetaminophen.
Industry: Utilized in the production of various chemical intermediates and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of (Acetylamino)(4-methoxyphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids, yielding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This reaction is crucial in various metabolic pathways and can influence cellular processes.
Comparaison Avec Des Composés Similaires
Acetaminophen: Shares similar analgesic and antipyretic properties but differs in its chemical structure and specific applications.
4-Methoxyphenylacetic acid: Similar in structure but lacks the acetylamino group, leading to different chemical properties and reactivity.
Uniqueness: (Acetylamino)(4-methoxyphenyl)acetic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
52771-14-9 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-acetamido-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
KAGSUJOTNBINKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
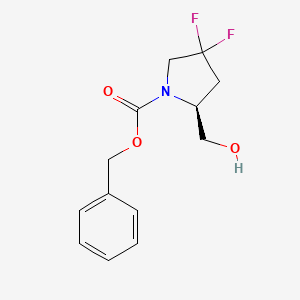
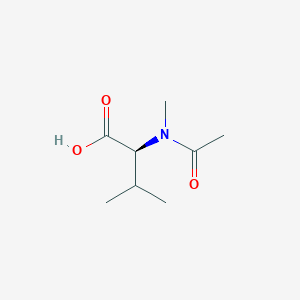
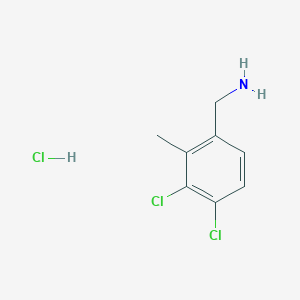
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
amine hydrochloride](/img/structure/B13497289.png)
